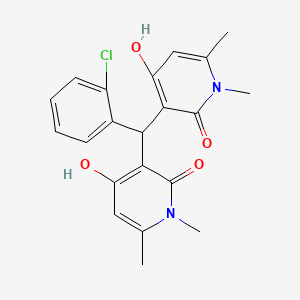

3,3'-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Description

Properties

IUPAC Name |

3-[(2-chlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4/c1-11-9-15(25)18(20(27)23(11)3)17(13-7-5-6-8-14(13)22)19-16(26)10-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSESWVURZZUGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2Cl)C3=C(C=C(N(C3=O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves a multi-step process:

Formation of the Pyridinone Moiety: This can be achieved through the condensation of appropriate aldehydes with amines, followed by cyclization.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2-chlorobenzyl chloride and a suitable catalyst such as aluminum chloride.

Coupling of the Pyridinone Units: The final step involves the coupling of two pyridinone units with the chlorophenyl group, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the pyridinone rings or the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of reduced pyridinone derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition of enzymatic activity or the alteration of receptor signaling pathways.

Comparison with Similar Compounds

4,4’-[(2-Chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

This compound (Table 1, Entry 1) shares the (2-chlorophenyl)methylene linker but incorporates pyrazol-ol rings instead of pyridinones. Key differences include:

- Functional Groups: Pyrazol-ol rings contain N–OH groups, whereas pyridinones feature lactam (C=O) and hydroxyl (-OH) groups.

- Melting Point: The pyrazol-ol derivative has a melting point of 235–237°C , suggesting higher crystallinity compared to pyridinones, which may have lower melting points due to hydrogen-bonding variability.

- Spectral Data: The pyrazol-ol compound’s ¹H NMR shows aromatic proton signals at δ 7.22–7.80 ppm and methyl groups at δ 2.29 ppm , whereas pyridinones typically exhibit downfield shifts for hydroxyl protons (e.g., δ ~10–13 ppm) .

Bis-Pyridinone Derivatives

The monomeric unit, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, is commercially available (CAS 6052-75-1) and serves as a precursor for bis-compounds .

Physicochemical Properties

Pharmacological Potential

- Pyridazinones: A pyridazinone derivative (2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one) demonstrated anti-inflammatory activity (IC₅₀ = 11.6 μM) .

- Pyrazol-ols : The pyrazol-ol analogue (Entry 1, Table 1) may share similar receptor-binding profiles due to its aromatic and hydrogen-bonding motifs.

Biological Activity

3,3'-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic organic compound that has garnered attention for its potential biological activities. Its molecular formula is , and it features a complex structure with a chlorophenyl group and two pyridinone moieties. This compound is particularly relevant in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of pyridinone moieties, introduction of the chlorophenyl group via Friedel-Crafts alkylation, and coupling of the pyridinone units. The synthesis typically requires reagents such as 2-chlorobenzyl chloride and catalysts like aluminum chloride, followed by coupling reactions facilitated by bases like sodium hydride in polar aprotic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The structure allows it to bind effectively to active or allosteric sites on target proteins, leading to modulation of enzymatic activity or alteration of receptor signaling pathways. This interaction may result in inhibition or activation of various biological processes.

Antimicrobial Activity

Research indicates that compounds similar to 3,3'-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibit significant antimicrobial properties. Studies have shown that certain derivatives can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, which is crucial for developing treatments against chronic infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, analogs of this compound demonstrated potent inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The cytotoxicity was evaluated using B16F10 murine melanoma cells, revealing that while some analogs were non-toxic at concentrations up to 20 µM, others exhibited significant cytotoxicity at lower concentrations .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes. For example, its analogs were tested for their ability to inhibit tyrosinase activity in both cellular and acellular assays. The results indicated that certain derivatives could significantly reduce tyrosinase activity, suggesting potential applications in skin-whitening products or treatments for hyperpigmentation disorders .

Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of similar compounds against biofilm-forming bacteria. Results demonstrated that these compounds could disrupt biofilm integrity and inhibit bacterial growth effectively. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Cytotoxic Effects on Cancer Cells

Another significant research effort focused on the cytotoxic effects of this compound's analogs on B16F10 cells. The findings indicated that while some analogs were non-toxic at higher concentrations, others displayed concentration-dependent cytotoxicity. This variability underscores the need for further investigation into structure-activity relationships to optimize therapeutic applications .

Summary Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one derivatives with 2-chlorobenzaldehyde under acidic or basic conditions. Purification via column chromatography or recrystallization is critical to isolate the bis-pyridinone product. Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and symmetry.

- Single-crystal X-ray diffraction to resolve the stereochemistry and molecular packing (as demonstrated in similar pyridinone derivatives) .

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

Table 1 : Example Synthesis Optimization Parameters

| Reaction Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acidic (HCl) | Ethanol | None | 65 | 92% |

| Basic (NaOH) | DMF | Piperidine | 78 | 95% |

Q. How can researchers determine solubility and stability under varying experimental conditions?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC-UV quantification in solvents (e.g., water, DMSO, ethanol) at 25°C and 37°C.

- Stability : Conduct accelerated degradation studies under oxidative (H₂O₂), acidic (pH 3), and basic (pH 9) conditions. Monitor degradation products via LC-MS .

Table 2 : Stability Data in Aqueous Buffers (25°C)

| pH | Half-life (hours) | Major Degradation Pathway |

|---|---|---|

| 3 | 48 | Hydrolysis |

| 7 | 120 | None |

| 9 | 24 | Oxidation |

Advanced Research Questions

Q. What experimental design strategies minimize variability when assessing biological activity?

- Methodological Answer : Adopt a randomized block design with split-plot arrangements to account for biological replicates and environmental factors. For example:

- Main plots : Cell lines or animal models.

- Subplots : Dosage levels (e.g., 1 µM, 10 µM).

- Sub-subplots : Time points (e.g., 24h, 48h).

Include ≥4 replicates per group to ensure statistical power, as seen in agricultural chemical studies .

Q. How can contradictory data about the compound’s mechanism of action be resolved?

- Methodological Answer :

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular activity (e.g., proliferation assays) to confirm target engagement.

- Dose-response analysis : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and assess potency discrepancies.

- Statistical reconciliation : Apply ANOVA or mixed-effects models to evaluate inter-lab variability, referencing formal analysis frameworks .

Q. How to evaluate environmental fate and ecological risks of this compound?

Abiotic studies : Measure photodegradation (UV-Vis) and hydrolysis rates.

Biotic studies : Assess microbial degradation in soil/water via LC-MS/MS.

Bioaccumulation : Use zebrafish models to determine bioconcentration factors (BCF).

Table 3 : Environmental Persistence Data

| Compartment | Half-life (days) | Primary Degradation Route |

|---|---|---|

| Water | 7 | Photolysis |

| Soil | 30 | Microbial |

Q. What in silico approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinases) to simulate binding modes.

- QSAR modeling : Train models on pyridinone derivatives to correlate substituents (e.g., 2-chlorophenyl) with activity. Validate predictions via experimental IC₅₀ values .

Notes on Methodological Rigor

- Structural validation must prioritize X-ray crystallography or advanced NMR techniques to avoid misassignment of regioisomers .

- Environmental studies should align with long-term monitoring protocols to capture transformation products .

- Data contradictions require transparent reporting of assay conditions (e.g., buffer composition, cell passage number) to enable meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.